molecular formula C16H18N2O2 B2832270 (2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025529-30-9

(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B2832270
CAS RN: 1025529-30-9
M. Wt: 270.332
InChI Key: GOPKIPYNPVSMMM-JLHYYAGUSA-N
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Description

(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile, commonly referred to as 2E-2-[(4-acetylanilino)methylidene] (2E-2-[(4-ANM)], is a synthetic compound of interest in a variety of scientific research applications. It has been studied for its potential to be used as a catalyst for organic synthesis, as a reagent for drug discovery, and as a possible therapeutic agent.

Scientific Research Applications

Structural Studies

  • β-Sheet Model Systems: Acetyl-protected phenylalanine derivatives, such as Ac–Phe–OMe, have been studied for their potential to form β-sheet structures in the gas phase, which are crucial in protein folding and stability. These studies use spectroscopy and theoretical calculations to understand the structural properties of these molecules (Gerhards & Unterberg, 2002).

Synthetic Chemistry

  • Cyclization Reactions: Research into the cyclization of oxime derivatives of 5-oxoalkanenitriles has led to the synthesis of various pyridine derivatives. These reactions involve acetylation and hydrolysis steps, demonstrating the versatility of nitrile and acetyl groups in organic synthesis (Vijn et al., 1993).

Organometallic Chemistry

  • Iron-Catalyzed Oxidations: Studies have shown that iron complexes can catalyze the oxidation of N,N-dimethylaniline to produce various compounds, including N-methylformanilide. Such reactions are important for understanding the roles of metal catalysts in organic transformations (Murata et al., 1989).

Medicinal Chemistry

  • Alzheimer's Disease Research: Derivatives similar in complexity to the queried compound have been used in positron emission tomography (PET) imaging to study the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, contributing to diagnostic advancements (Shoghi-Jadid et al., 2002).

Biochemistry

  • Oxidative Dimerization: Research on the oxidative dimerization of N,N-dimethylaniline by iron(IV)-oxo complexes in the presence of scandium triflate highlights the intricate interplay of metal catalysts in organic reactions, which could have implications for synthetic and industrial chemistry (Park et al., 2011).

properties

IUPAC Name

(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(19)12-5-7-14(8-6-12)18-10-13(9-17)15(20)16(2,3)4/h5-8,10,18H,1-4H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPKIPYNPVSMMM-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=C(C#N)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Acetylphenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile

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